molecular formula C17H15NO2S3 B2580298 (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097941-36-9

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide

Cat. No. B2580298
CAS RN: 2097941-36-9
M. Wt: 361.49
InChI Key: YOMWJYNMCBNOLX-ZZXKWVIFSA-N
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Description

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H15NO2S3 and its molecular weight is 361.49. The purity is usually 95%.
BenchChem offers high-quality (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

Compounds similar to "(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide" have been explored for their utility in enantioselective synthesis. For instance, BINOL-based chiral phosphoric acids catalyze the substitution of propargylic alcohols with enamides to furnish heterocycles with excellent diastereo- and enantioselectivity. This process is marked by its ambient reaction temperature, low catalyst loading, high yields, and excellent stereocontrol, showcasing the compound's role in versatile organic transformations (Saha & Schneider, 2015).

Structural and Computational Analysis

The molecular structure of compounds containing thiophene and enamide functional groups has been extensively studied through methods like X-ray diffraction, NMR, FT-IR, and FT-Raman spectroscopy. These studies provide insights into the geometry, electronic structure, and vibrational frequencies of such compounds, aiding in the development of materials with desired physical and chemical properties (Prasanth et al., 2015).

Phototoxic Activities

Thiophene derivatives, including those similar to the compound , have been isolated from natural sources and evaluated for their phototoxic activities against human cancer cell lines. This research indicates the potential of these compounds in the development of new therapeutic agents that could be activated by light to exert cytotoxic effects (Wang et al., 2007).

Material Science Applications

The synthesis and characterization of polymers and materials incorporating thiophene and enamide units have been explored for various applications, including fluorescent materials and conducting polymers. These studies highlight the potential of such compounds in the development of novel materials with unique electronic, optical, and thermal properties (Sánchez et al., 2015).

Anticancer and Antinociceptive Activities

Compounds structurally related to "(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide" have been synthesized and evaluated for their anticancer and antinociceptive activities. This research demonstrates the potential medicinal applications of these compounds, indicating their relevance in the development of new therapeutic agents (Shipilovskikh et al., 2020).

properties

IUPAC Name

(E)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S3/c19-13(10-18-17(20)6-3-12-7-9-21-11-12)14-4-5-16(23-14)15-2-1-8-22-15/h1-9,11,13,19H,10H2,(H,18,20)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMWJYNMCBNOLX-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C=CC3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)/C=C/C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide

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